molecular formula C13H14O4 B12911757 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one

3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one

Cat. No.: B12911757
M. Wt: 234.25 g/mol
InChI Key: RDKLRIGBNMDNDI-CLFYSBASSA-N
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Description

3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3H)-one is a synthetic furanone derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a dihydrofuran-2(3H)-one core, a structure recognized as a privileged scaffold in the design of bioactive molecules . The 2,5-dimethoxybenzylidene substituent is a key functional group that influences the compound's electronic properties and potential interactions with biological targets. Furanone derivatives are extensively investigated for their diverse therapeutic potential. Research on analogous compounds has demonstrated promising anti-inflammatory activity, with some derivatives acting as selective COX-2 inhibitors, similar to the clinically used drug rofecoxib . Furthermore, the 2(5H)-furanone structural class, to which this compound is related, has emerged as a promising candidate for the development of anti-cancer and antimicrobial agents . The specific substitution pattern on the furanone ring, particularly the benzylidene group, is a critical area of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays to further explore the pharmacological potential of the furanone chemical space.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(3Z)-3-[(2,5-dimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C13H14O4/c1-15-11-3-4-12(16-2)10(8-11)7-9-5-6-17-13(9)14/h3-4,7-8H,5-6H2,1-2H3/b9-7-

InChI Key

RDKLRIGBNMDNDI-CLFYSBASSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/CCOC2=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with dihydrofuran-2(3h)-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds similar to 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3H)-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing the bioavailability and toxicity of such compounds in topical formulations .

Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines, these compounds could be beneficial in treating inflammatory diseases. Further research is required to validate these effects in clinical settings.

Cosmetic Industry Applications

This compound has potential uses in cosmetic formulations due to its stability and safety profile.

Skin Care Products
The compound can be utilized as an active ingredient in moisturizers and anti-aging products. Its ability to enhance skin hydration while providing antioxidant protection makes it a valuable addition to cosmetic formulations. A recent study emphasized the significance of experimental design techniques in developing stable cosmetic products that include such compounds .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a precursor for synthesizing novel polymers with desirable properties such as thermal stability and chemical resistance. Its integration into polymer matrices may enhance the mechanical properties and durability of materials used in various industrial applications.

Case Studies

StudyFocusFindings
Brazilian Journal of Pharmaceutical Sciences (2020)Bioavailability of topical formulationsHighlighted challenges in measuring drug concentration in skin layers and the importance of assessing skin bioavailability for safety .
Cosmetic Formulation Research (2022)Development of stable cosmetic productsDemonstrated effective formulation techniques that optimize the inclusion of active ingredients like this compound .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are outlined below:

Compound Substituents Core Structure Molecular Formula Molecular Weight
3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3H)-one (Target) 2,5-dimethoxybenzylidene Dihydrofuran-2(3H)-one C₁₃H₁₄O₄ 234.25
3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one (Isomer) 3,4-dimethoxybenzylidene Dihydrofuran-2(3H)-one C₁₃H₁₄O₄ 234.25
(E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2,5-dione Benzo[d][1,3]dioxol-5-ylmethylene Dihydrofuran-2,5-dione C₁₃H₁₀O₆ 262.21
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Br, Ph substituents Hexasubstituted 2,5-dihydrofuran C₂₈H₂₂Br₂O 544.29
α-(3,5-Di-tert-butyl-4-hydroxybenzylidene)γ-butyrolactone 3,5-di-tert-butyl-4-hydroxybenzylidene γ-Butyrolactone C₁₉H₂₆O₃ 302.41

Key Observations :

  • Positional Isomerism : The target compound and its 3,4-dimethoxy isomer (CAS 102669-37-4) differ in methoxy group placement, which alters electronic properties and steric effects. This may influence reactivity and biological activity .
  • Core Structure : The dihydrofuran-2(3H)-one core (target) lacks the additional ketone group present in dihydrofuran-2,5-dione derivatives (e.g., compound from ), affecting conjugation and acidity .
  • Substituent Effects : Bulky groups (e.g., tert-butyl in or phenyl/bromine in ) reduce solubility but enhance thermal stability. Brominated analogs () exhibit halogen-based interactions (e.g., Br⋯Br contacts) in crystal structures, which may stabilize solid-state configurations .

Biological Activity

3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3H)-one (CAS No. 87084-66-0) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14O
  • Molecular Weight : 234.25 g/mol
  • Structure : The compound features a dihydrofuran core with a benzylidene substituent, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells, potentially through apoptosis induction.
  • Anti-inflammatory Effects : Evidence points towards its ability to modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism :
    • The presence of methoxy groups in the structure enhances electron donation, facilitating the scavenging of reactive oxygen species (ROS) .
  • Cytotoxicity in Cancer Cells :
    • Studies have demonstrated that this compound can activate caspases involved in apoptosis, leading to cell death in various cancer cell lines .
  • Anti-inflammatory Pathways :
    • The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Effects

A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant growth inhibition. The compound was tested at various concentrations, revealing an IC50 value comparable to standard chemotherapeutics. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.0
MCF-720.0
A54918.5

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxybenzylidene)dihydrofuran-2(3H)-one?

Methodological Answer: A viable synthetic strategy involves using 2,5-dimethoxy-2,5-dihydrofuran derivatives as precursors. For example, aldol condensation between dihydrofuran-2(3H)-one and 2,5-dimethoxybenzaldehyde under acidic or basic catalysis can yield the target compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to enhance regioselectivity and reduce side products. Evidence from analogous dihydrofuran syntheses suggests employing reagents like p-toluenesulfonic acid (pTSA) in toluene at reflux . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the pure product.

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the dihydrofuran ring and benzylidene substituents. Key signals include the α,β-unsaturated carbonyl (δ ~170-175 ppm in 13C^{13}C) and methoxy protons (δ ~3.8 ppm in 1H^1H).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the stereochemistry of the benzylidene group and dihydrofuran ring. Structural analogs (e.g., hexasubstituted dihydrofurans) demonstrate the utility of this method .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (calculated for C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4: 258.0892 g/mol).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While direct safety data for this compound are limited, related dihydrofuran derivatives (e.g., 3,4-dimethoxy analogs) indicate hazards such as:

  • Skin/Eye Irritation (H315, H319): Use nitrile gloves, safety goggles, and lab coats.
  • Respiratory Irritation (H335): Work in a fume hood with local exhaust ventilation.
  • Acute Toxicity (H302): Avoid ingestion; implement spill containment protocols.
    Emergency measures include rinsing eyes with water (15+ minutes) and using particle respirators (NIOSH P95) for airborne particulates .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethoxy substituents influence the compound’s reactivity?

Methodological Answer: The electron-donating methoxy groups at positions 2 and 5 on the benzylidene moiety enhance the electrophilicity of the α,β-unsaturated carbonyl system. This increases susceptibility to nucleophilic attacks (e.g., Michael additions). Computational studies (DFT calculations) can map frontier molecular orbitals (FMOs) to predict regioselectivity in reactions. Comparative studies with 3,4-dimethoxy analogs may reveal steric and electronic differences in cycloaddition or photochemical behavior .

Q. What strategies resolve contradictions in biological activity data for dihydrofuran derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Cytokine Modulation Assays : For inflammatory targets (e.g., IL-6), use ELISA or RT-qPCR to validate activity. A structurally related dihydrofuran compound showed IL-6 modulation via NF-κB pathway inhibition, suggesting similar assays for this compound .
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation.

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

Methodological Answer:

  • Hyphenated Techniques : LC-MS/MS with electrospray ionization (ESI) can detect impurities at ppm levels.
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.
  • Thermogravimetric Analysis (TGA) : Assesses thermal degradation products, which is critical for stability studies. Reference exact mass databases (e.g., 398.1226 for tri-methoxy analogs) to identify unknown peaks .

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